

Application Notes and Protocols: Extraction of Andrographidine C from Andrographis paniculata

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographis paniculata, commonly known as "King of Bitters," is a medicinal plant rich in bioactive compounds. While extensively studied for its diterpenoids, particularly andrographolide, the plant is also a valuable source of flavonoids, which contribute significantly to its therapeutic properties. **Andrographidine C**, a flavone glucoside, is one such compound with potential pharmacological value. This document provides a detailed protocol for the extraction and purification of **Andrographidine C** from the aerial parts of Andrographis paniculata. The methodology is based on established principles of natural product chemistry, tailored for the specific physicochemical properties of flavonoid glucosides.

Physicochemical Properties of Andrographidine C

Andrographidine C is a flavone substituted with methoxy groups and linked to a glucose moiety. Its chemical structure determines its polarity and solubility, which are critical factors for developing an effective extraction and purification strategy.



Property	Value	Reference
Molecular Formula	C23H24O10	[1]
Molecular Weight	460.43 g/mol	
Class	Flavone Glucoside	[2][3]
Polarity	High (due to the glucose moiety)	
Solubility	Soluble in polar organic solvents (e.g., methanol, ethanol), sparingly soluble in less polar solvents, and has low solubility in water.	

Experimental Protocol: Extraction and Isolation of Andrographidine C

This protocol outlines a multi-step process for the extraction, fractionation, and purification of **Andrographidine C** from dried Andrographis paniculata plant material.

- 1. Plant Material Preparation
- Source: Aerial parts (leaves and stems) of Andrographis paniculata.
- Preparation: The plant material should be air-dried in the shade to preserve the chemical integrity of the constituents. Once dried, grind the material into a coarse powder (approximately 20-40 mesh) to increase the surface area for efficient extraction.

2. Extraction

 Method: Ultrasound-Assisted Extraction (UAE) is recommended for its efficiency and reduced extraction time at lower temperatures, which minimizes the degradation of thermolabile compounds.



• Solvent: 70% ethanol in water. This hydroalcoholic mixture is effective for extracting a broad range of polar compounds, including flavonoid glucosides.

Procedure:

- Macerate 100 g of the powdered plant material in 1 L of 70% ethanol.
- Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (not exceeding 40°C).
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
- 3. Fractionation (Liquid-Liquid Partitioning)
- Objective: To separate compounds based on their polarity.
- Procedure:
 - Suspend the crude extract in distilled water.
 - Perform sequential partitioning in a separatory funnel with solvents of increasing polarity:
 - First, partition with n-hexane to remove non-polar compounds like fats and waxes. Discard the n-hexane fraction.
 - Next, partition the aqueous layer with ethyl acetate. This fraction will contain compounds of medium polarity, including some flavonoids.
 - The aqueous fraction will retain the highly polar compounds, including
 Andrographidine C.



- Collect the ethyl acetate and aqueous fractions separately and concentrate them to dryness using a rotary evaporator.
- 4. Purification by Column Chromatography
- Stationary Phase: Silica gel (60-120 mesh) is suitable for the initial separation. For finer purification, Sephadex LH-20 can be used, which separates compounds based on molecular size and polarity.
- Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent and gradually increase the polarity. A common solvent system is a gradient of chloroform and methanol.
- Procedure:
 - Prepare a silica gel column.
 - Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
 - Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 100% methanol).
 - Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC).
- 5. Thin Layer Chromatography (TLC) Monitoring
- Stationary Phase: Silica gel 60 F₂₅₄ plates.
- Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point. The ratio can be optimized for better separation.
- Visualization:
 - UV light (at 254 nm and 366 nm).
 - Staining with a spray reagent like anisaldehyde-sulfuric acid followed by heating.



• Procedure:

- Spot the collected fractions on a TLC plate alongside the crude extract.
- Develop the plate in the chosen mobile phase.
- Visualize the spots and pool the fractions containing the compound of interest (based on its Rf value and spot color).

6. Final Purification and Characterization

- Recrystallization: The pooled fractions containing Andrographidine C can be further purified by recrystallization from a suitable solvent system (e.g., methanol-water) to obtain pure crystals.
- Characterization: The identity and purity of the isolated **Andrographidine C** should be confirmed using modern analytical techniques:
 - High-Performance Liquid Chromatography (HPLC): To determine the purity.
 - Mass Spectrometry (MS): To confirm the molecular weight.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

Quantitative Data

While specific yield data for **Andrographidine C** is not widely available, the following table summarizes the total flavonoid content and andrographolide content from Andrographis paniculata using different extraction methods, which can serve as a reference for optimizing the extraction process.

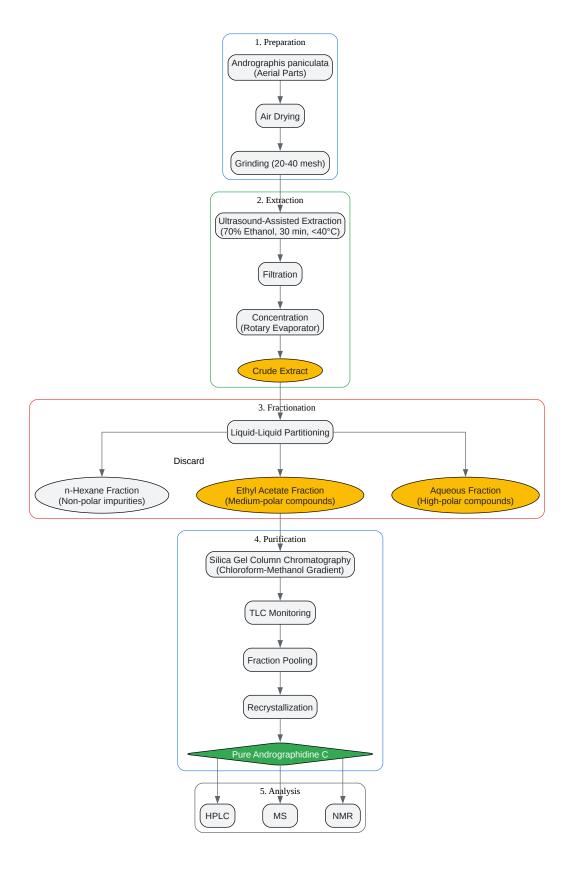


Extraction Method	Solvent	Compound	Yield/Content	Reference
Maceration	70% Ethanol	Andrographolide	14.47% in extract	[4]
Soxhlet Extraction	Methanol	Andrographolide	-	
Ultrasound- Assisted	70% Ethanol	Andrographolide	-	[5]
Maceration	Ethyl Acetate	Total Flavonoids	Highest among tested solvents	[6]
Maceration	Methanol	Total Flavonoids	-	[6]
Maceration	Ethanol:Water (1:1)	Total Flavonoids	-	[6]
Maceration	Aqueous	Total Flavonoids	-	[6]

Diagrams

Experimental Workflow for Andrographidine C Extraction





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Caption: Workflow for the extraction and purification of **Andrographidine C**.



This comprehensive protocol provides a robust framework for the successful isolation of **Andrographidine C** from Andrographis paniculata. Researchers can adapt and optimize the parameters based on their specific laboratory conditions and available equipment.

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